Cas no 1258624-88-2 (2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid)
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-5-(4-METHYLSULFONYLPHENYL)NICOTINIC ACID
- 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid, 95%
- DTXSID80688188
- 1258624-88-2
- A1-87388
- 2-Amino-5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid
- MFCD18085639
- 2-Amino-5-(4-(methylsulfonyl)phenyl)nicotinic acid
- 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid
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- MDL: MFCD18085639
- Inchi: 1S/C13H12N2O4S/c1-20(18,19)10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17)
- InChI Key: AVPZPKBRIZVDKF-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C1C=NC(=C(C(=O)O)C=1)N)(=O)=O
Computed Properties
- Exact Mass: 292.05177804Da
- Monoisotopic Mass: 292.05177804Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 119Ų
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325129-5 g |
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid, 95%; . |
1258624-88-2 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB325129-5g |
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid, 95%; . |
1258624-88-2 | 95% | 5g |
€1159.00 | 2025-02-17 |
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid Suppliers
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid
Introduction to 2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid (CAS No. 1258624-88-2) in Modern Chemical and Pharmaceutical Research
2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1258624-88-2, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The unique structural features of this molecule, particularly the presence of an amino group at the 2-position and a 4-methylsulfonylphenyl moiety at the 5-position, contribute to its distinct chemical properties and biological interactions.
The synthesis and characterization of 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid represent a testament to the ongoing advancements in synthetic organic chemistry. The introduction of the 4-methylsulfonylphenyl group enhances the compound's solubility and metabolic stability, making it a promising candidate for further pharmacological investigation. This modification is particularly relevant in the development of drugs that require prolonged circulation and sustained activity within biological systems.
In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their potential applications in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The structural motif of 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid aligns well with this trend, as it combines the classical pharmacophore of nicotinic acid with additional functional groups that can modulate receptor binding and metabolic pathways. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and oxidative stress, which are key pathological mechanisms in various chronic diseases.
The chemical properties of CAS No. 1258624-88-2 make it an intriguing subject for further exploration. The presence of both an amino group and a sulfonyl group provides multiple sites for interaction with biological targets, including enzymes and receptors. This dual functionality allows for the design of molecules with tailored binding affinities and selectivity profiles. For instance, the amino group can participate in hydrogen bonding interactions, while the sulfonyl group can engage in dipole-dipole interactions or form salt bridges with charged residues on protein surfaces.
One of the most compelling aspects of 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid is its potential as a lead compound for drug discovery. Medicinal chemists often use such compounds as starting points for structure-activity relationship (SAR) studies, where subtle modifications are made to optimize potency, selectivity, and pharmacokinetic properties. The structural framework provided by this molecule offers a rich scaffold for such investigations, enabling researchers to explore new therapeutic avenues without having to reinvent the wheel.
The synthesis of CAS No. 1258624-88-2 involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include nucleophilic aromatic substitution, sulfonylation reactions, and functional group transformations that highlight the versatility of current synthetic techniques. The successful preparation of this compound not only demonstrates technical proficiency but also paves the way for its further development into novel therapeutic agents.
In terms of biological activity, early studies on related nicotinic acid derivatives have revealed promising results in modulating lipid metabolism and reducing inflammation. Given these findings, it is reasonable to hypothesize that 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid may share similar properties or exhibit even greater efficacy due to its unique structural features. Further preclinical studies are warranted to validate these hypotheses and to elucidate the precise mechanisms through which this compound exerts its effects.
The pharmaceutical industry has long been interested in nicotinic acid derivatives due to their potential applications in managing hyperlipidemia and improving endothelial function. The introduction of new analogues like CAS No. 1258624-88-2 could lead to more effective therapies with improved side effect profiles. For instance, modifications such as replacing hydrogen atoms with halogens or other heteroatoms can enhance metabolic stability while maintaining or even increasing biological activity.
From a chemical biology perspective, understanding how strong>2-amino-5-(4-methylsulfonylphenyl)nicotinic acid interacts with its biological targets is crucial for optimizing its therapeutic potential. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are essential tools for elucidating these interactions at an atomic level. Such information can guide medicinal chemists in designing next-generation compounds with enhanced binding affinities and reduced off-target effects.
The environmental impact of synthesizing complex organic molecules like CAS No 1258624-88-2 is also an important consideration in modern drug discovery. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents or solvents. These sustainable practices not only benefit the environment but also make drug development more cost-effective and scalable.
In conclusion,strong> 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid (CAS No 1258624-88-2) represents a significant advancement in medicinal chemistry research. Its unique structure offers a promising platform for developing novel therapeutic agents with applications ranging from metabolic disorders to neurodegenerative diseases. As research continues to uncover new biological activities associated with nicotinic acid derivatives, strong>CAS No 1258624-88-2 is poised to play an important role in shaping future treatments for human disease.
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